molecular formula C10H13N3O B2770142 1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199517-25-2

1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2770142
CAS RN: 2199517-25-2
M. Wt: 191.234
InChI Key: IXKKXUXUWGEUSB-UHFFFAOYSA-N
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Description

1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (BCPT) is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a triazole derivative that has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Crystal and Molecular Structures

Research on triazole derivatives, including structures closely related to 1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, demonstrates their significance in understanding molecular and crystal structures. Studies have revealed intricate details about the molecular disposition and electron density localization within triazole rings, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Boechat et al., 2010).

Synthesis and Catalytic Properties

The development of water-soluble Ruthenium(II)−N-Heterocyclic Carbene Complexes showcases the applicability of triazole derivatives in catalyzing various chemical reactions, including hydrogenation and isomerization. This research underscores the potential of triazole-based compounds in facilitating organic transformations, highlighting their versatility and efficiency in catalysis (Csabai & Joó, 2004).

Antioxidant Activity and Physicochemical Properties

Triazole derivatives have been evaluated for their antioxidant activities, comparing favorably with standard antioxidants. These studies not only shed light on their potential as antioxidant agents but also provide a detailed analysis of their physicochemical properties, including lipophilicity and thermal stability. Such insights are crucial for the design and development of new pharmaceuticals and materials with improved performance and functionality (Yüksek et al., 2015).

Green Synthesis Approaches

The exploration of environmentally friendly protocols for the synthesis of triazole derivatives highlights the ongoing efforts to develop sustainable and efficient synthetic methodologies. Research in this area emphasizes the importance of atom economy and low environmental impact, contributing to the advancement of green chemistry practices and the synthesis of biologically and industrially relevant compounds (Singh, Sindhu, & Khurana, 2013).

Structural and Computational Studies

Computational and structural analyses of triazole derivatives provide valuable insights into their reactivity and stability. Through quantum mechanical calculations and crystallographic studies, researchers are able to predict and rationalize the behavior of these compounds in various chemical contexts. This fundamental understanding is instrumental in guiding the synthesis of new materials and pharmaceuticals with desired properties (Kosychova et al., 2015).

properties

IUPAC Name

2-but-2-ynyl-5-cyclopropyl-4-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-4-7-13-10(14)12(2)9(11-13)8-5-6-8/h8H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKKXUXUWGEUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)N(C(=N1)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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